5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester
Overview
Description
“5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C15H19NO3 . It is a complex organic compound that falls under the category of esters .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ester functional group, which is characterized by a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available literature . As with any organic compound, its reactivity will depend on the specific conditions of the reaction, including temperature, pressure, and the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 232.23 g/mol . Other properties such as melting point, boiling point, and solubility in various solvents would need to be determined experimentally .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid ethyl ester” could include more detailed studies on its synthesis and reactivity, as well as investigations into its potential biological activities . This could lead to the development of new methods for its synthesis, as well as potential applications in various fields such as medicine or materials science.
Properties
IUPAC Name |
ethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-19-15(18)13-9-14(17)16(10-13)11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRYOSLVLNBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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